molecular formula C8H14Br2O2 B1368345 5,5-Bis(bromomethyl)-2,2-dimethyl-1,3-dioxane CAS No. 43153-20-4

5,5-Bis(bromomethyl)-2,2-dimethyl-1,3-dioxane

Cat. No.: B1368345
CAS No.: 43153-20-4
M. Wt: 302 g/mol
InChI Key: CEWDAROJZGKUGQ-UHFFFAOYSA-N
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Description

5,5-Bis(bromomethyl)-2,2-dimethyl-1,3-dioxane: is an organic compound belonging to the class of 1,3-dioxanes It is characterized by the presence of two bromomethyl groups and two methyl groups attached to the dioxane ring

Biochemical Analysis

Biochemical Properties

5,5-Bis(bromomethyl)-2,2-dimethyl-1,3-dioxane plays a significant role in biochemical reactions due to its ability to undergo nucleophilic substitution reactions. The bromomethyl groups in the compound serve as reactive centers, making it a valuable reagent in organic synthesis. This compound interacts with various enzymes and proteins, facilitating the formation of new chemical bonds. For instance, it has been shown to interact with nucleophilic enzymes, leading to the substitution of bromine atoms with other functional groups. These interactions are crucial for the synthesis of complex organic molecules and the study of enzyme mechanisms .

Cellular Effects

The effects of this compound on cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that it can modulate the activity of key signaling proteins, leading to alterations in cellular responses. Additionally, this compound has been observed to impact gene expression by interacting with transcription factors and other regulatory proteins. These interactions can result in changes in the expression levels of specific genes, thereby influencing cellular metabolism and overall cell function .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The bromomethyl groups in the compound are highly reactive, allowing it to form covalent bonds with nucleophilic sites on enzymes and proteins. This binding can lead to enzyme inhibition or activation, depending on the nature of the interaction. Additionally, this compound can influence gene expression by binding to DNA or interacting with transcription factors, thereby modulating the transcriptional activity of specific genes .

Temporal Effects in Laboratory Settings

The stability and degradation of this compound in laboratory settings are important factors to consider. Over time, this compound can undergo degradation, leading to changes in its biochemical properties and effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but prolonged exposure to certain environments can result in its breakdown. These temporal effects are crucial for understanding the long-term impact of this compound on cellular processes in both in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects on cellular function and biochemical reactions. At higher doses, it can become toxic and cause adverse effects. Studies have identified threshold levels at which the compound transitions from being beneficial to harmful. These dosage effects are critical for determining the safe and effective use of this compound in biochemical research and potential therapeutic applications .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its transformation. The compound can be metabolized through nucleophilic substitution reactions, leading to the formation of new metabolites. These metabolic pathways are essential for understanding the compound’s role in cellular processes and its potential impact on metabolic flux and metabolite levels .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound can be actively transported across cell membranes or passively diffused into cells, depending on its chemical properties. Once inside the cell, it can interact with specific binding proteins that facilitate its localization and accumulation in certain cellular compartments .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5,5-Bis(bromomethyl)-2,2-dimethyl-1,3-dioxane typically involves the bromination of 2,2-dimethyl-1,3-dioxane-5,5-dimethanol. The reaction is carried out using bromine or a brominating agent such as phosphorus tribromide in the presence of a solvent like dichloromethane. The reaction conditions usually include maintaining a low temperature to control the reaction rate and prevent side reactions.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade brominating agents and solvents, with careful control of reaction parameters to ensure high yield and purity. The product is then purified through distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions:

    Nucleophilic Substitution: The bromomethyl groups in 5,5-Bis(bromomethyl)-2,2-dimethyl-1,3-dioxane are highly reactive towards nucleophiles. This compound undergoes nucleophilic substitution reactions where the bromine atoms are replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to form corresponding dioxane derivatives with different functional groups.

    Reduction: Reduction reactions can convert the bromomethyl groups to methyl groups or other reduced forms.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed in anhydrous solvents.

Major Products:

    Nucleophilic Substitution: Products include azido, thio, or alkoxy derivatives of the dioxane ring.

    Oxidation: Products include dioxane derivatives with hydroxyl, carbonyl, or carboxyl groups.

    Reduction: Products include fully reduced dioxane derivatives with methyl groups.

Scientific Research Applications

Chemistry: 5,5-Bis(bromomethyl)-2,2-dimethyl-1,3-dioxane is used as a building block in organic synthesis. It serves as a precursor for the synthesis of various functionalized dioxanes and other heterocyclic compounds.

Biology and Medicine: The compound has potential applications in medicinal chemistry for the development of new drugs. Its derivatives are studied for their biological activities, including antimicrobial and anticancer properties.

Industry: In the industrial sector, this compound is used in the synthesis of polymers and advanced materials. It is also employed in the production of specialty chemicals and intermediates for pharmaceuticals and agrochemicals.

Comparison with Similar Compounds

  • 5,5-Bis(chloromethyl)-2,2-dimethyl-1,3-dioxane
  • 5,5-Bis(iodomethyl)-2,2-dimethyl-1,3-dioxane
  • 5,5-Bis(bromomethyl)-2,2-diphenyl-1,3-dioxane

Comparison: 5,5-Bis(bromomethyl)-2,2-dimethyl-1,3-dioxane is unique due to the presence of bromine atoms, which are more reactive compared to chlorine but less reactive than iodine. This makes it a versatile intermediate for various chemical reactions. The dimethyl groups provide steric hindrance, influencing the compound’s reactivity and stability. Compared to its diphenyl analog, the dimethyl derivative is less bulky and more soluble in common organic solvents.

Properties

IUPAC Name

5,5-bis(bromomethyl)-2,2-dimethyl-1,3-dioxane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14Br2O2/c1-7(2)11-5-8(3-9,4-10)6-12-7/h3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEWDAROJZGKUGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OCC(CO1)(CBr)CBr)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14Br2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00561429
Record name 5,5-Bis(bromomethyl)-2,2-dimethyl-1,3-dioxane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00561429
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

43153-20-4
Record name 5,5-Bis(bromomethyl)-2,2-dimethyl-1,3-dioxane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00561429
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A mixture of 10 g of 2,2-bis(bromomethyl)-1,3-propanediol, 5 ml of acetone and a catalytic quantity (0.1 g) of p-toluenesulfonic acid was heated under reflux in 150 ml of benzene until the theoretical amount of water (0.8 ml) had been collected in a Dean-Stark trap (2 hours). Evaporation of the solvent gave 5,5-bis(bromomethyl)-2,2-dimethyl-1,3-dioxane (1A), as a solid, m.p.: 56°-58° C. The purity according to gas-liquid chromatography and proton NMR was 99%.
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10 g
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5 mL
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0.1 g
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0.8 mL
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150 mL
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Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

Para-toluenesulfonic acid monohydrate (0.1 eq) was added at 0° C. to a 0.2M solution of 2,2-bis(bromomethyl)propane-1,3-diol in acetone/2,2-dimethoxypropane (10:1) and the solution was stirred for 2 h at RT. Filtration over a pad of neutral alumina with EtOAc afforded the title compound as a white solid after evaporation of the solvent in vacuo (quant). 1H NMR (300 MHz, CDCl3, 300 K) δ 3.80 (s, 4H), 3.58 (s, 4H), 1.42 (s, 6H).
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acetone 2,2-dimethoxypropane
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Synthesis routes and methods IV

Procedure details

TsOH monohydrate (0.1 eq) was added at 0° C. to a 0.2M solution of 2,2-bis(bromomethyl)propane-1,3-diol in acetone/2,2-dimethoxypropane (10:1) and the solution was stirred for 2 h at RT. Filtration over a pad of neutral alumina with EtOAc afforded the title compound as a white solid after evaporation of the solvent in vacuo (quant). 1H NMR (300 MHz, CDCl3, 300 K) 3.80 (s, 4H), 3.58 (s, 4H), 1.42 (s, 6H).
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TsOH monohydrate
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acetone 2,2-dimethoxypropane
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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5,5-Bis(bromomethyl)-2,2-dimethyl-1,3-dioxane
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5,5-Bis(bromomethyl)-2,2-dimethyl-1,3-dioxane
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5,5-Bis(bromomethyl)-2,2-dimethyl-1,3-dioxane
Reactant of Route 6
5,5-Bis(bromomethyl)-2,2-dimethyl-1,3-dioxane

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